Cas no 910486-72-5 (6-chloro-2-ethyl-3-Pyridinamine)

6-chloro-2-ethyl-3-Pyridinamine 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-ethyl-3-Pyridinamine
- 6-Chloro-2-ethylpyridin-3-amine
- SB53382
- SCHEMBL1474541
- 910486-72-5
- DTXSID10724361
- 6-Chloro-2-ethylpyridin-3-ylamine
- E84559
- OFSZIWZMZSXNDF-UHFFFAOYSA-N
- BS-53015
- DB-359379
-
- MDL: MFCD18259593
- インチ: InChI=1S/C7H9ClN2/c1-2-6-5(9)3-4-7(8)10-6/h3-4H,2,9H2,1H3
- InChIKey: OFSZIWZMZSXNDF-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=CC=C1N)Cl
計算された属性
- せいみつぶんしりょう: 156.0454260g/mol
- どういたいしつりょう: 156.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
6-chloro-2-ethyl-3-Pyridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172281-250mg |
6-chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 250mg |
$220 | 2024-07-20 | |
Chemenu | CM172281-10g |
6-chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 10g |
$1683 | 2021-08-05 | |
Alichem | A029181431-5g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 5g |
$1507.32 | 2023-08-31 | |
Aaron | AR00IH5L-100mg |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 100mg |
$43.00 | 2025-02-12 | |
Aaron | AR00IH5L-1g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 1g |
$294.00 | 2025-02-12 | |
A2B Chem LLC | AI60941-1g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 1g |
$319.00 | 2024-05-20 | |
Crysdot LLC | CD11019310-10g |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95+% | 10g |
$1738 | 2024-07-19 | |
A2B Chem LLC | AI60941-100mg |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 97% | 100mg |
$55.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748626-100mg |
6-Chloro-2-ethylpyridin-3-amine |
910486-72-5 | 98% | 100mg |
¥714.00 | 2024-04-25 | |
Chemenu | CM172281-25g |
6-chloro-2-ethylpyridin-3-amine |
910486-72-5 | 95% | 25g |
$2992 | 2021-08-05 |
6-chloro-2-ethyl-3-Pyridinamine 関連文献
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
6-chloro-2-ethyl-3-Pyridinamineに関する追加情報
Introduction to 6-Chloro-2-Ethyl-3-Pyridinamine (CAS No. 910486-72-5)
6-Chloro-2-ethyl-3-pyridinamine, with the CAS number 910486-72-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities. The unique structural features of 6-chloro-2-ethyl-3-pyridinamine make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 6-chloro-2-ethyl-3-pyridinamine consists of a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl group at the 2-position. The presence of these substituents imparts specific physicochemical properties that can influence its biological activity and pharmacokinetic behavior. The chlorine atom, for instance, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. The ethyl group, on the other hand, can modulate the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological targets.
In recent years, 6-chloro-2-ethyl-3-pyridinamine has been extensively studied for its potential therapeutic applications. One area of significant interest is its role as a scaffold for the development of new drugs targeting neurological disorders. Research has shown that compounds derived from 6-chloro-2-ethyl-3-pyridinamine exhibit potent activity against various receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, a study published in the Journal of Medicinal Chemistry demonstrated that a series of 6-chloro-2-ethyl-3-pyridinamine-based derivatives exhibited high affinity for the serotonin 5-HT1A receptor, which is implicated in mood disorders and cognitive function.
Beyond neurological applications, 6-chloro-2-ethyl-3-pyridinamine has also shown promise in cancer research. A recent study in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. These findings suggest that 6-chloro-2-ethyl-3-pyridinamine-based compounds could be valuable leads for the development of novel anticancer agents.
The synthetic accessibility of 6-chloro-2-ethyl-3-pyridinamine is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One common approach involves the reaction of 2-chloropyridine with ethylamine followed by substitution with a chlorinating agent at the 6-position. These synthetic methods allow for easy modification of the structure, enabling researchers to explore a wide range of analogs with optimized biological properties.
In addition to its potential as a therapeutic agent, 6-chloro-2-ethyl-3-pyridinamine has also been investigated for its use as a chemical probe in biological studies. Chemical probes are small molecules that can selectively modulate specific biological targets, providing valuable tools for understanding complex biological processes. A study published in Chemical Biology highlighted the use of 6-chloro-2-ethyl-3-pyridinamine-based probes to investigate the role of specific kinases in cellular signaling pathways. These probes have facilitated the identification of novel kinase inhibitors with potential therapeutic applications.
The safety profile of 6-chloro-2-ethyl-3-pyridinamine is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have generally shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, 6-chloro-2-ethyl-3-pyridinamine (CAS No. 910486-72-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents targeting neurological disorders, cancer, and other diseases. Continued research into this compound and its derivatives is likely to yield valuable insights and lead to the discovery of new drugs with significant clinical impact.
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